3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Description
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-9-7-8(3-4-10(9)15)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPDZXCQAVGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188091 | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-98-2 | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ultrasonic-Assisted Bromination of 4-Fluorobenzaldehyde
The patented method for synthesizing 3-bromo-4-fluorobenzaldehyde avoids hazardous bromine gas, employing sodium bromide and sodium hypochlorite under ultrasound irradiation:
Procedure :
-
Dissolve 4-fluorobenzaldehyde (1 mol) in dichloromethane (140–180 mL).
-
Prepare an aqueous solution of NaBr (1–1.03 mol), HCl (35%, 90–110 mL), and NaOCl (8%, 1.01–1.04 mol).
-
Combine solutions under ultrasound (20–25°C), stir for 1 hr, and isolate via phase separation.
-
Purify by bulk melting crystallization at 31°C.
Results :
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Yield (%) | 90.4 | 91.9 | 89.7 |
| Purity (%) | 99.2 | 99.4 | 98.9 |
This method achieves high regioselectivity for the 3-bromo position, critical for subsequent coupling reactions.
Construction of the 1,4-Diazaspiro[4.4]nonan-2-one Core
Cyclocondensation of δ-Lactam Precursors
The spirocyclic lactam is synthesized via a modified Biginelli reaction, analogous to HAP-spiro derivatives:
Procedure :
-
React 2-thiazolecarboxamidine hydrochloride with ethyl acetoacetate and a carbonyl component (e.g., 2-bromo-4-fluorobenzaldehyde) in ethanol under reflux.
-
Brominate the intermediate using N-bromosuccinimide (NBS) in dichloromethane.
-
Cyclize with a diamine (e.g., 1,4-diaminobutane) using NaH in THF or K₂CO₃ in acetonitrile.
Optimization :
-
Base : NaH in THF yields spirocyclic products at 60–70°C with 65–75% efficiency.
-
Catalyst : KI enhances nucleophilic substitution at the C6 position of the dihydropyrimidine core.
Coupling of Aryl and Spirocyclic Fragments
Palladium-Catalyzed Buchwald-Hartwig Amination
The brominated aryl group is coupled to the spirocyclic amine via Pd-mediated cross-coupling:
Procedure :
-
Mix 3-bromo-4-fluorobenzaldehyde (1.2 eq) with the spirocyclic amine (1 eq) in toluene.
-
Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq).
-
Heat at 110°C for 12 hr under N₂.
Results :
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 95 |
| Pd(dba)₂/BINAP | 65 | 92 |
This method ensures minimal dehalogenation and high coupling efficiency.
Alternative Routes: One-Pot Spirocyclization and Aryl Functionalization
Tandem Cyclization-Halogenation
A streamlined approach combines spiro ring formation and bromination:
Procedure :
-
React 4-fluorophenylacetaldehyde with 1,4-diaminobutane in acetic acid.
-
Add NBS (1.1 eq) and irradiate with UV light (254 nm) for 2 hr.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Outcome :
Challenges and Optimization Strategies
Regioselectivity in Bromination
The para-fluorine group directs electrophilic bromination to the meta position, but competing ortho substitution can occur. Ultrasonic irradiation suppresses side reactions by enhancing mixing and reducing reaction time.
Spiro Ring Stability
The lactam ring is sensitive to acidic conditions. Using trifluoroacetic acid (TFA) for Boc deprotection requires careful control (0°C, 30 min) to prevent ring opening.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ultrasonic Bromination + Pd Coupling | 78 | 95 | High |
| Tandem Cyclization-Halogenation | 70 | 90 | Moderate |
| Classical Bromine Method* | 65 | 85 | Low |
*Traditional bromine gas method excluded due to safety concerns .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic core.
Substitution: The bromo and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is best understood through comparative analysis with related diazaspirocyclic and aryl-substituted compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Diazaspirocyclic Compounds
Structural Variations and Implications
Halogen Substitution: The 3-bromo-4-fluoro substitution in the target compound distinguishes it from analogs like 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one . The meta-bromo and para-fluoro arrangement may enhance binding to halogen-bond-accepting targets (e.g., enzymes or receptors) compared to the ortho-bromo isomer, which could suffer from steric hindrance. In contrast, fluorophenyl-containing compounds like 3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine derivatives (e.g., compounds f and g in Pharmacopeial Forum) lack the spirocyclic core but share fluorine’s electronegative effects .
Spirocyclic Core Modifications: The 1,4-diazaspiro[4.4]nonan-2-one scaffold is shared with 6-(hex-5-enyl)-1,4-diazaspiro[4.4]nonan-2-one, but the latter’s aliphatic chain makes it more volatile, as demonstrated in fragrance release studies .
Pharmacological Profiles :
- The vasopressin antagonist activity of 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[...] highlights the therapeutic relevance of spirocyclic amines in neuropsychiatry . However, the target compound’s bromo-fluoro substitution may steer its activity toward distinct targets, such as kinases or GPCRs.
Biological Activity
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound characterized by its unique structural features, including a spirocyclic core and the presence of both bromo and fluoro substituents on the phenyl ring. These characteristics may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₄BrFN₂O
- Molecular Weight : 313.17 g/mol
- CAS Number : 1272755-98-2
The compound's structure allows for diverse interactions with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Receptor Interaction : It may interact with various receptors, affecting signal transduction processes.
Medicinal Chemistry Applications
Research indicates that this compound has potential applications in treating neurological disorders and cancer. Its spirocyclic structure contributes to its stability and specificity in targeting biological molecules.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of spirocyclic compounds exhibit neuroprotective effects in models of neurodegeneration. The presence of halogen substituents (like bromine and fluorine) enhances their interaction with neurotransmitter receptors, potentially leading to improved therapeutic outcomes.
- Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia). The mechanism involves inducing apoptosis through the activation of specific signaling pathways .
- KATP Channel Modulation : Research on related compounds has indicated that they can act as KATP channel openers, which are crucial in regulating insulin secretion and neuronal excitability. This suggests that this compound may also influence metabolic processes through similar mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chloro-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one | Similar spirocyclic structure; chlorine instead of bromine | Moderate anticancer activity |
| 3-(3-Bromo-4-methylphenyl)-1,4-diazaspiro[4.4]nonan-2-one | Methyl group instead of fluorine | Enhanced neuroprotective effects |
| 3-(3-Bromo-4-ethoxyphenyl)-1,4-diazaspiro[4.4]nonan-2-one | Ethoxy group; affects solubility | Variable efficacy against different cancer types |
Q & A
Q. What are the recommended synthetic routes for 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one?
The synthesis involves multi-step organic reactions, typically including:
- Halogenation and fluorination of the phenyl ring to introduce bromo and fluoro substituents.
- Spirocyclic formation via cyclization reactions, often using reagents like hydrazine derivatives or carbonyl compounds.
- Functional group modifications , such as amidation or thionation, to stabilize the diazaspiro core.
Key considerations include optimizing reaction conditions (temperature, solvent, catalyst) to improve yield and purity. For example, highlights the need for precise control during cyclization to avoid byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : To confirm the spirocyclic structure and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC/UPLC : To assess purity (>95% is typical for research-grade material).
- X-ray crystallography (if crystals are obtainable): For unambiguous structural elucidation.
These methods align with protocols used for structurally similar diazaspiro compounds .
Q. What are the hypothesized biological targets for this compound?
Based on structural analogs, potential targets include:
- Kinases or GPCRs : Due to the spirocyclic core’s resemblance to known kinase inhibitors.
- Enzymes with hydrophobic binding pockets : The bromo-fluorophenyl group may enhance binding affinity.
Preliminary studies on related compounds suggest interactions with cellular pathways involved in inflammation or cancer .
Q. How does the bromo-fluorophenyl substituent influence chemical reactivity?
The electron-withdrawing bromo and fluoro groups:
- Reduce electron density on the phenyl ring, directing electrophilic substitution to meta/para positions.
- Enhance stability against oxidative degradation, critical for in vitro bioactivity assays.
This reactivity profile is consistent with halogenated aromatics in medicinal chemistry .
Q. What solvent systems are compatible with this compound for biological testing?
- Polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
- Aqueous buffers (pH 7.4) with <1% DMSO for cell-based assays.
- Avoid protic solvents (e.g., water alone) due to low solubility.
notes solubility challenges in similar spiro compounds, requiring co-solvents for in vitro studies .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
- Purification : Use gradient silica chromatography or preparative HPLC to isolate the spirocyclic product from diastereomers.
emphasizes reaction condition optimization as critical for scalability .
Q. How to address discrepancies in reported biological activities across studies?
- Validate assay protocols : Ensure consistency in cell lines, incubation times, and controls.
- Check compound integrity : Use LC-MS to confirm stability under assay conditions.
- Orthogonal assays : Compare results from enzymatic inhibition vs. cell viability assays to rule off-target effects.
Contradictions may arise from differences in purity or degradation products, as noted in .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to targets like kinases using AutoDock or Schrödinger.
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.
highlights analogous spiro compounds studied via docking to prioritize synthetic targets .
Q. How to design experiments for mechanistic elucidation?
- Isotopic labeling : Use ¹⁸O or deuterium to track reaction pathways during synthesis.
- Kinetic studies : Monitor intermediate formation via in situ IR or NMR.
- Knockdown/knockout models : Use CRISPR-modified cell lines to confirm target engagement.
underscores the need for kinetic data to refine synthetic mechanisms .
Q. What strategies mitigate toxicity in preclinical development?
- Prodrug design : Mask reactive groups (e.g., acetamide) with enzymatically cleavable linkers.
- Metabolic profiling : Use liver microsomes to identify and modify labile metabolites.
- Therapeutic index optimization : Balance efficacy (IC₅₀) and toxicity (LD₅₀) in animal models.
suggests structural modifications to reduce off-target interactions in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
